ethyl 2-[(4-cyclopropyl-1,3-thiazol-2-yl)amino]-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate
Overview
Description
Ethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoroalaninate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazole ring, a cyclopropyl group, and a trifluoroalaninate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-cyclopropyl-1,3-thiazol-2-yl)amino]-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple.
Formation of the Trifluoroalaninate Moiety: The trifluoroalaninate moiety can be synthesized by the reaction of ethyl trifluoroacetate with an appropriate amine under basic conditions.
Coupling Reactions: The final step involves coupling the thiazole ring with the trifluoroalaninate moiety using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoroalaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the trifluoroalaninate moiety using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole or alaninate derivatives.
Scientific Research Applications
Ethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoroalaninate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme-substrate interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: Used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[(4-cyclopropyl-1,3-thiazol-2-yl)amino]-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-(4-methyl-1,3-thiazol-2-yl)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoroalaninate
- Ethyl N-(4-phenyl-1,3-thiazol-2-yl)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoroalaninate
Uniqueness
Ethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoroalaninate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-[(4-cyclopropyl-1,3-thiazol-2-yl)amino]-2-(ethoxycarbonylamino)-3,3,3-trifluoropropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O4S/c1-3-23-10(21)13(14(15,16)17,20-12(22)24-4-2)19-11-18-9(7-25-11)8-5-6-8/h7-8H,3-6H2,1-2H3,(H,18,19)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSCMZREABQCEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=NC(=CS1)C2CC2)NC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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